Diethyl azodicarboxylate

Vue d'ensemble

Description

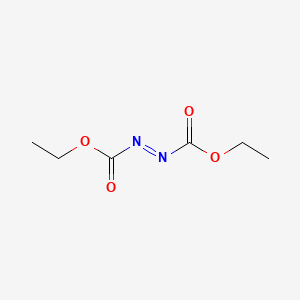

L’azodicarboxylate de diéthyle est un composé organique de formule structurale CH₃CH₂−O−C(=O)−N=N−C(=O)−O−CH₂CH₃. C’est un liquide orange-rouge très réactif utilisé comme réactif dans diverses réactions chimiques. Le composé est connu pour son rôle dans la réaction de Mitsunobu, où il facilite la conversion des alcools en esters, éthers et autres dérivés .

Méthodes De Préparation

L’azodicarboxylate de diéthyle peut être synthétisé par un processus en deux étapes à partir de l’hydrazine. La première étape implique l’alkylation de l’hydrazine avec du chloroformiate d’éthyle pour produire de l’hydrazodicarboxylate de diéthyle. Cet intermédiaire est ensuite traité avec du chlore pour donner de l’azodicarboxylate de diéthyle . Les méthodes de production industrielle impliquent souvent des étapes similaires, mais sont optimisées pour une production à plus grande échelle et des considérations de sécurité .

Analyse Des Réactions Chimiques

L’azodicarboxylate de diéthyle subit divers types de réactions chimiques, notamment :

Oxydation : Il peut oxyder les alcools primaires et secondaires en aldéhydes et cétones, respectivement.

Réduction : Il peut être réduit en dérivés de l’hydrazine dans certaines conditions.

Les réactifs couramment utilisés dans ces réactions comprennent la triphénylphosphine, les alcools et les acides carboxyliques. Les principaux produits formés dépendent des conditions de réaction spécifiques et des substrats utilisés .

Applications de la recherche scientifique

L’azodicarboxylate de diéthyle a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Mitsunobu Reaction

DEAD is a key component in the Mitsunobu reaction, a widely used strategy for the preparation of an amine, azide, ether, thioether, or ester from the corresponding alcohol . In this reaction, DEAD forms an adduct with phosphines, typically triphenylphosphine, facilitating the synthesis of desired products with inversion of molecular symmetry . The Mitsunobu reaction has found extensive applications in the synthesis of natural products and pharmaceuticals .

Case Study: Zidovudine (AZT) Synthesis

DEAD is used in the synthesis of Zidovudine, also known as azidothymidine or AZT, an important antiviral drug used in the treatment of AIDS . In this synthesis, thymidine transforms into a derivative through a DEAD-assisted reaction, which is then converted to zidovudine .

Michael Reaction

The azo group in DEAD functions as a Michael acceptor . In the presence of a copper(II) catalyst, DEAD assists the conversion of β-keto esters to the corresponding hydrazine derivatives . Similarly, it facilitates the substitution of boronic acid esters .

Diels-Alder Reactions and Click Chemistry

DEAD is an efficient component in Diels-Alder reactions and click chemistry . For example, it is used in the synthesis of bicyclo[2.1.0]pentane . It has also been used to generate aza-Baylis-Hillman adducts with acrylates .

Synthesis of Heterocyclic Compounds

DEAD is employed in the synthesis of heterocyclic compounds . For instance, pyrazoline derivatives convert by condensation to α,β-unsaturated ketones . Additionally, DEAD is used as an enophile in ene reactions .

Reactions with Frustrated Lewis Pairs (FLPs)

Mécanisme D'action

Le mécanisme d’action de l’azodicarboxylate de diéthyle implique son rôle d’accepteur d’électrons. Dans la réaction de Mitsunobu, il forme un adduit avec la triphénylphosphine, qui réagit ensuite avec les alcools pour former des esters, des éthers et d’autres dérivés. La réaction implique généralement l’inversion de la symétrie moléculaire, ce qui entraîne la formation de produits avec une stéréochimie différente .

Comparaison Avec Des Composés Similaires

L’azodicarboxylate de diéthyle est souvent comparé à d’autres azodicarboxylates tels que l’azodicarboxylate de diisopropyle. Bien que les deux composés soient utilisés dans des réactions similaires, l’azodicarboxylate de diéthyle est plus couramment utilisé en raison de sa réactivité plus élevée et de sa facilité de manipulation . D’autres composés similaires comprennent l’azodicarboxylate de diméthyle et l’azodiformiate de diéthyle .

Activité Biologique

Diethyl azodicarboxylate (DEAD) is an organic compound with significant implications in synthetic organic chemistry, particularly due to its reactivity and role as a versatile reagent. This article explores the biological activity of DEAD, focusing on its applications in organic synthesis, its derivatives, and relevant case studies that highlight its utility in pharmaceutical development.

DEAD is characterized by the presence of an azo group flanked by two ethyl ester groups, making it a strong electron acceptor. It is primarily used in reactions such as the Mitsunobu reaction, where it facilitates the conversion of alcohols into various functional groups including esters, ethers, amines, and thioethers . Its role as an oxidizing agent allows for the formation of carbon-carbon and carbon-heteroatom bonds, which is crucial for synthesizing complex organic molecules.

Biological Activity Overview

While DEAD itself does not exhibit significant biological activity directly, its derivatives have been shown to possess therapeutic effects. The compound has been utilized in the synthesis of several bioactive compounds that are critical in drug development. Notable applications include:

- Synthesis of Antiviral Agents : DEAD is involved in the synthesis of zidovudine (AZT), a well-known antiretroviral medication used to treat HIV/AIDS .

- Antitumor Compounds : It plays a role in producing FdUMP, a potent antitumor agent that acts as an inhibitor of thymidylate synthase .

- Chemotherapeutic Drugs : Procarbazine, a drug used in cancer treatment, is another compound synthesized using DEAD .

Case Study: Reaction Mechanisms

A study examined the reaction of tertiary amines with DEAD, demonstrating its ability to promote dehydrogenation to form enamines. This reaction subsequently leads to the formation of N-sulfonyl amidine derivatives when coupled with sulfonyl azides. The study highlighted the efficiency and mild conditions under which these reactions occur, showcasing DEAD's versatility in synthetic pathways .

Table 1: Summary of Biological Applications

| Compound Name | Application | Mechanism Involved |

|---|---|---|

| Zidovudine (AZT) | Antiviral | Inhibition of reverse transcriptase |

| FdUMP | Antitumor | Inhibition of thymidylate synthase |

| Procarbazine | Chemotherapy | Alkylation of DNA |

Synthetic Pathways Involving DEAD

DEAD has been extensively studied for its role in various synthetic pathways. For instance, reactions involving cyclopentadienyltri-n-butyltin with DEAD have shown interesting outcomes leading to oligomerization products. The introduction of substituents on cyclopentadiene affects product formation, emphasizing the importance of steric factors in these reactions .

Table 2: Reaction Outcomes with DEAD

| Reactant | Product | Observations |

|---|---|---|

| Cyclopentadienyltri-n-butyltin | M-ene product | Dimerization observed post-reaction |

| Tertiary amines | Enamines | Formation of N-sulfonyl amidines |

Propriétés

Numéro CAS |

4143-61-7 |

|---|---|

Formule moléculaire |

C6H10N2O4 |

Poids moléculaire |

174.15 g/mol |

Nom IUPAC |

ethyl N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3 |

Clé InChI |

FAMRKDQNMBBFBR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

SMILES isomérique |

CCOC(=O)/N=N/C(=O)OCC |

SMILES canonique |

CCOC(=O)N=NC(=O)OCC |

Apparence |

Solid powder |

Key on ui other cas no. |

4143-61-7 1972-28-7 |

Description physique |

Orange liquid; [Merck Index] |

Pictogrammes |

Explosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Diethyl azodicarboxylate; DEAD; Azodiformic acid diethyl ester; Diethyl diazenedicarboxylate; Ethyl azodicarboxylate; Diethyl azodicarboxylate. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diethyl azodicarboxylate function as an oxidizing agent?

A1: this compound (DEAD) acts as a dehydrogenating agent by accepting two hydrogen atoms, transforming into diethyl hydrazodicarboxylate (DHAD) []. This process effectively oxidizes the substrate molecule.

Q2: What is the role of this compound in the Mitsunobu reaction?

A2: DEAD is a key component of the Mitsunobu reaction, where it forms a betaine intermediate with triphenylphosphine []. This betaine facilitates the activation of alcohols, enabling their substitution with various nucleophiles, often with inversion of configuration [].

Q3: Can this compound react with compounds other than alcohols in the Mitsunobu reaction?

A3: Yes, while commonly used with alcohols, the Mitsunobu reaction with DEAD can also facilitate the formation of C-N, C-S, and C-halogen bonds [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10N2O4, and its molecular weight is 174.18 g/mol [].

Q5: Does the presence of water affect reactions involving this compound?

A5: Water can significantly impact reactions with DEAD. For instance, in the reaction of 1-phenyl-4-vinylpyrazole with DEAD, the presence of water leads to the formation of a (2-hydroxyethyl)hydrazine derivative instead of the expected dihydro-oxadiazine product []. This highlights the importance of anhydrous conditions in many DEAD-mediated reactions.

Q6: How does this compound promote the formation of esters from carboxylic acids and alcohols?

A6: While not a catalyst in the traditional sense, DEAD, in conjunction with triphenylphosphine, activates the carboxylic acid, facilitating its reaction with the alcohol to yield the corresponding ester [].

Q7: What type of cycloaddition reactions can this compound participate in?

A7: DEAD can engage in both [4+2] cycloadditions, as seen in its reaction with cyclohexa-1,3-diene [], and [3+2] cycloadditions, as demonstrated in the synthesis of pyrrolo[2,1-a]isoquinolines [].

Q8: Can this compound be used for the synthesis of spirophosphoranes?

A8: Yes, DEAD acts as a condensing agent in the synthesis of spirophosphoranes from cyclic trivalent phosphorus compounds and 1,2- or 1,3-glycols [].

Q9: Is this compound involved in the formation of ketenimines?

A9: Yes, DEAD, in the presence of triphenylphosphine, reacts with thioamides to produce ketenimines [].

Q10: How has computational chemistry been employed to study this compound reactions?

A10: Computational methods, such as DFT calculations, have been used to investigate the solvent effects on the Diels-Alder reaction of DEAD with 2,3-dimethyl-1,3-butadiene [] and the [2+2] cycloaddition with ethyl vinyl ether []. These studies have provided insights into the reaction mechanisms and the influence of solvent polarity on reaction rates.

Q11: How does the structure of this compound influence its reactivity?

A11: The presence of the azo (N=N) group in DEAD is crucial for its reactivity. This group is susceptible to attack by nucleophiles and is also responsible for its ability to act as a dehydrogenating agent []. Modifications to the ester groups could potentially alter its reactivity and selectivity.

Q12: How stable is this compound, and what precautions should be taken during handling?

A12: DEAD is generally stable but is moisture-sensitive. It should be stored under anhydrous conditions. The betaine intermediate formed with triphenylphosphine is unstable and should be generated in situ [].

Q13: Are there specific safety concerns associated with this compound?

A13: As with all laboratory reagents, proper handling and safety protocols should be followed when working with DEAD. It is advisable to consult the material safety data sheet (MSDS) for detailed information.

Q14: When was this compound first synthesized and what were its early applications?

A14: While the provided research does not mention the exact date of DEAD's first synthesis, its use as a reagent in organic synthesis dates back several decades. Early applications included oxidation reactions and the synthesis of various heterocyclic compounds.

Q15: Beyond organic synthesis, are there other fields where this compound finds applications?

A15: While the provided research primarily focuses on organic synthesis, DEAD's unique reactivity could potentially extend its utility to other fields, such as materials science or polymer chemistry. Further research is needed to explore these possibilities fully.

Q16: Can this compound be used to synthesize epoxides?

A16: Yes, DEAD, alongside triphenylphosphine, can be used to synthesize epoxides from carbohydrates like D-fructofuranoside [].

Q17: Are there any reported instances of this compound promoting unexpected rearrangements?

A18: Yes, in the reaction of diaryl-1,2-diones with DEAD and triphenylphosphine, a novel rearrangement occurs, leading to the formation of N,N-dicarboethoxy monohydrazones [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.